molecular formula C9H7BrN2OS2 B1486820 6-(5-bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2091704-68-4

6-(5-bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1486820
CAS RN: 2091704-68-4
M. Wt: 303.2 g/mol
InChI Key: VGXJCJIHNCUVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one, also known as BTMSP, is a small organic molecule with potential applications in medicinal chemistry, biochemistry, and pharmacology. BTMSP has a unique structure that makes it a valuable tool for scientific research. It has a number of interesting properties, including an ability to form complexes with other molecules, and the ability to bind to proteins and other biological targets.

Scientific Research Applications

Crystal Structure and Antimicrobial Evaluation

A study explored the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, focusing on their crystal structure and antibacterial and antifungal properties. The compounds showed significant antibacterial and antifungal activity, indicating their potential in developing antimicrobial agents (Sharma et al., 2022).

Antimicrobial and Anticancer Activities

Research on compounds structurally similar to the query compound, such as a Schiff base and derivatives of pyrimido[1,6-a]thieno[2,3-d]pyrimidine, revealed antimicrobial and anticancer properties. These compounds demonstrated efficacy against various bacterial strains and cancer cell lines, highlighting their potential in medical applications (Vlasov et al., 2022); (M et al., 2022).

Synthesis and Evaluation of Antiproliferative Agents

A study demonstrated the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, evaluating their antiproliferative activity. These compounds were tested for their efficacy against human breast cancer cell lines and showed promising results (Atapour-Mashhad et al., 2017).

Synthesis of Pyrimido-pyrimidinedithiones

A study highlighted the synthesis of pyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dithiones and their analogues, which could have potential chemotherapeutic use. This research provides a foundation for developing new compounds with potential biological applications (Snieckus & Guimarães, 2014).

properties

IUPAC Name

4-(5-bromothiophen-2-yl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS2/c1-14-9-11-5(4-8(13)12-9)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXJCJIHNCUVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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